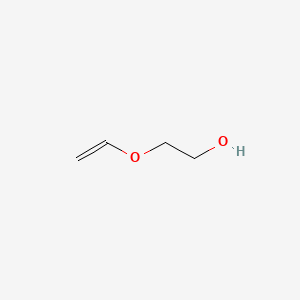

2-(Vinyloxy)ethanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, ether, and benzene. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUIWJRYTWUGOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33154-17-5, 77716-60-0 | |

| Record name | Ethanol, 2-(ethenyloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33154-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77716-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4075457 | |

| Record name | Ethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | Ethylene glycol monovinyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5223 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

141.6 °C | |

| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ethanol, ether, and benzene | |

| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9821 @ 20 °C | |

| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

764-48-7 | |

| Record name | Hydroxyethyl vinyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monovinyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene glycol monovinyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(vinyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34CNR2NAC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2-(Vinyloxy)ethanol from Ethylene Glycol and Acetylene: A Technical Guide

This technical guide provides an in-depth overview of the synthesis of 2-(vinyloxy)ethanol, a significant monomer and chemical intermediate, through the direct vinylation of ethylene glycol with acetylene. The document is intended for researchers, scientists, and professionals in drug development and polymer science, offering detailed experimental protocols, quantitative data, and safety considerations. This compound's dual functionality, featuring a polymerizable vinyl group and a hydrophilic hydroxyl group, makes it a valuable precursor for a new generation of polycarboxylate ether superplasticizers, adhesives, coatings, and various specialty polymers[1][2].

The most prominent method for its synthesis is the direct reaction of ethylene glycol and acetylene, a process pioneered by Walter Reppe, often referred to as Reppe vinylation[1]. This reaction is typically conducted at elevated temperatures and pressures in the presence of a strong base catalyst.

Reaction Mechanism and Pathway

The synthesis proceeds via a nucleophilic addition mechanism. A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates ethylene glycol to form a more nucleophilic glycolate anion. This anion then attacks one of the sp-hybridized carbon atoms of the acetylene molecule. The resulting vinyl anion is subsequently protonated by another molecule of ethylene glycol, regenerating the glycolate catalyst and yielding the this compound product.

References

An In-depth Technical Guide to the Physical Properties of Ethylene Glycol Monovinyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol monovinyl ether (EGMVE), also known as 2-vinyloxyethanol, is a bifunctional organic compound with the chemical formula C₄H₈O₂. It possesses both a vinyl ether and a primary alcohol functional group, making it a versatile monomer and chemical intermediate in a wide range of applications, including the synthesis of polymers, coatings, adhesives, and as a reactive diluent. This guide provides a comprehensive overview of the core physical properties of EGMVE, essential for its handling, application, and the development of new materials.

Core Physical Properties

The physical characteristics of a chemical compound are fundamental to its application and process design. The following table summarizes the key physical properties of ethylene glycol monovinyl ether based on available data.

| Property | Value | Conditions |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Appearance | Colorless to yellow clear liquid | |

| Odor | Mild, ethereal | |

| Boiling Point | 143 °C | at 1 atm |

| Melting Point | < -100 °C | |

| Density | 0.982 g/mL | at 25 °C |

| Refractive Index | 1.436 | at 20 °C |

| Flash Point | 49 °C | Closed Cup |

| Solubility | Soluble in water and many organic solvents | |

| Dynamic Viscosity | See Table 2 for computationally estimated values | |

| Surface Tension | Data not available |

Table 1: Core Physical Properties of Ethylene Glycol Monovinyl Ether

Dynamic Viscosity (Computationally Estimated)

| Temperature (K) | Dynamic Viscosity (Pa·s) |

| 216.13 | 0.0525093 |

| 247.14 | 0.0125619 |

| 278.15 | 0.0041341 |

| 309.17 | 0.0017004 |

| 340.18 | 0.0008224 |

| 371.19 | 0.0004490 |

| 402.20 | 0.0002692 |

Table 2: Computationally Estimated Dynamic Viscosity of Ethylene Glycol Monovinyl Ether at Various Temperatures[2]

It is important to note that these are theoretical values and should be used as an estimation pending experimental verification.

Experimental Protocols

The determination of the physical properties of a liquid like ethylene glycol monovinyl ether involves standardized laboratory procedures. Below are detailed methodologies for measuring some of the key properties.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with ethylene glycol monovinyl ether and a few boiling chips are added to ensure smooth boiling.

-

Heating: The heating mantle is turned on and the liquid is heated gently.

-

Temperature Reading: The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Data Collection: As the liquid boils and the vapor condenses, the temperature is recorded. The boiling point is the constant temperature observed on the thermometer during the distillation of the pure liquid. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.

Density Determination

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance are required.

-

Mass of Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed on the analytical balance.

-

Mass of Pycnometer with Sample: The pycnometer is filled with ethylene glycol monovinyl ether, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside. The filled pycnometer is then weighed.

-

Volume Determination: The volume of the pycnometer is determined by repeating the process with a reference liquid of known density, such as deionized water, at a specific temperature.

-

Calculation: The density of the ethylene glycol monovinyl ether is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the volume of the pycnometer.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.

Methodology: Abbe Refractometer

-

Apparatus: An Abbe refractometer is used for this measurement.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of ethylene glycol monovinyl ether are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken is crucial and should be recorded, as the refractive index is temperature-dependent.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow.

Methodology: Capillary Viscometer (Ostwald type)

-

Apparatus: A calibrated capillary viscometer, a constant temperature bath, and a stopwatch are required.

-

Sample Preparation: A known volume of ethylene glycol monovinyl ether is introduced into the viscometer.

-

Temperature Equilibration: The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature.

-

Measurement: The liquid is drawn up by suction into the wider arm of the U-tube to a point above the upper mark. The suction is then removed, and the time taken for the liquid to flow from the upper mark to the lower mark is measured using a stopwatch.

-

Calculation: The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical like ethylene glycol monovinyl ether.

References

Reactivity of the vinyl ether and hydroxyl groups in 2-(Vinyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (CAS No. 764-48-7), is a bifunctional organic molecule featuring both a reactive vinyl ether moiety and a primary hydroxyl group.[1] This unique structure makes it a highly versatile chemical intermediate and monomer, pivotal in the synthesis of a wide array of polymers, fine chemicals, and specialized materials.[1] This document provides a comprehensive technical overview of the distinct and competitive reactivity of its two functional groups, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to guide researchers in its effective application.

Core Physicochemical Properties

This compound is a colorless liquid with a mild ethereal odor.[2] Its amphiphilic nature, stemming from the hydrophobic vinyl ether group and the hydrophilic hydroxyl group, results in excellent solubility in water and common organic solvents like ethanol and ether.[2][3] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [4][5][6] |

| Molecular Weight | 88.11 g/mol | [4][7] |

| CAS Number | 764-48-7 | [1][4] |

| Density | 0.982 g/mL at 25 °C | [2][4] |

| Boiling Point | 143 °C | [4] |

| Flash Point | 120 °F (48.9 °C) | [4] |

| Refractive Index (n₂₀/D) | 1.436 | [2][4] |

| Vapor Pressure | 3.6 ± 0.5 mmHg at 25°C | [2] |

| pKa | 14.20 ± 0.10 | [2][3] |

| logP | -0.27 | [2] |

Reactivity of the Vinyl Ether Group

The vinyl ether group is characterized by an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the adjacent oxygen atom. This electronic nature makes it highly susceptible to electrophilic attack and a prime candidate for cationic polymerization.[8]

Cationic Polymerization

The vinyl ether moiety readily undergoes cationic polymerization to form poly(ethylene glycol vinyl ether), a water-soluble polymer used in coatings, adhesives, and sealants.[2] The reaction is initiated by a carbocation-generating species, which attacks the electron-rich double bond. This process can be controlled to achieve "living" polymerization, allowing for the synthesis of well-defined polymer architectures, such as block copolymers, with narrow molecular weight distributions.[7][9]

Figure 1: Cationic Polymerization of a Vinyl Ether.

Acid-Catalyzed Hydrolysis

The vinyl ether group is highly sensitive to acidic conditions, undergoing rapid hydrolysis to yield ethylene glycol and acetaldehyde.[2] The reaction proceeds via a rate-determining protonation of the β-carbon of the vinyl group, forming a stabilized carbocation intermediate.[2] This intermediate is then attacked by water, leading to a hemiacetal which subsequently decomposes. The compound is significantly more stable under neutral and alkaline conditions.[2]

Figure 2: Acid-Catalyzed Hydrolysis of this compound.

Quantitative data reveals a strong pH dependence on the hydrolysis rate, as detailed in Table 2.

| pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (hours) | Reference(s) |

| 1.0 | 2.97 × 10⁻² | 0.4 | [2] |

| 7.0 | 8.0 × 10⁻⁶ | 1,436 | [2] |

Other Addition Reactions

The electron-rich double bond can participate in other addition reactions. For instance, it can undergo asymmetric addition with imines when catalyzed by chiral phosphoric acids and participate in thiol-ene "click" chemistry reactions, which are valuable for post-polymerization modification.[2][7]

Reduction

The vinyl group can be selectively reduced through catalytic hydrogenation. Using a metal catalyst such as palladium, the carbon-carbon double bond is saturated, converting the vinyloxy group into an ethoxy group, thereby forming 2-ethoxyethanol.[7]

Reactivity of the Hydroxyl Group

The primary hydroxyl group (-OH) in this compound exhibits the typical reactivity of a primary alcohol, making it a versatile handle for introducing a wide range of functionalities.[7][10]

Oxidation

The primary hydroxyl group can be oxidized to form an aldehyde or, with stronger oxidizing agents and conditions, a carboxylic acid.[7] Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[7]

Esterification and Acylation

The hydroxyl group readily reacts with carboxylic acids, acyl chlorides, or anhydrides to form esters. This reaction is fundamental for synthesizing novel monomers. A sustainable approach involves the use of enzymes, such as Candida antarctica lipase B, to catalyze the acylation, which can proceed efficiently without side reactions involving the vinyl ether group.[11]

Etherification and Urethane Formation

Further ether linkages can be formed by reacting the hydroxyl group, for example, through Williamson ether synthesis. Additionally, it reacts with isocyanates to form urethane linkages, a key reaction in the production of polyurethanes.[7]

Figure 3: General Reaction Pathways of the Hydroxyl Group.

Experimental Protocols

Protocol: Synthesis of this compound via Vinylation with Acetylene

This method, based on Reppe chemistry, involves the reaction of ethylene glycol with acetylene under basic catalysis.[7]

-

Materials: 4L reactor, ethylene glycol (2000g), potassium hydroxide (28g) or sodium hydroxide (122g), acetylene gas, nitrogen gas, preheater.[8]

-

Procedure (KOH catalyst):

-

Dissolve 28g of potassium hydroxide in 2000g of ethylene glycol and add the solution to the 4L reactor.[8]

-

Heat the reactor while purging with nitrogen gas. Subsequently, replace the nitrogen with acetylene.[8]

-

Raise the temperature to 180°C and maintain a pressure of 0 MPaG.[8]

-

Control the acetylene flow rate at 240 L/h and run the reaction for 6 days.[8]

-

Continuously add preheated ethylene glycol to the reactor to maintain a constant liquid level.[8]

-

The product is continuously carried out of the reactor by the acetylene stream, then condensed and collected.[8]

-

Purify the collected liquid via distillation to obtain this compound with a purity of up to 99.7%.[8]

-

-

Procedure (NaOH catalyst):

Protocol: Palladium-Catalyzed Transetherification

This protocol describes the synthesis of a new functional vinyl ether from an alcohol using ethyl vinyl ether (EVE) as the vinyl source.[12]

-

Materials: Dichloromethane, palladium(II) acetate, 1,10-phenanthroline, a primary alcohol (e.g., 2-(hydroxymethyl) furan, 2.00g, 0.02 mol), ethyl vinyl ether (17.30g, 0.24 mol).[12]

-

Catalyst Preparation:

-

Prepare a catalyst solution by dissolving palladium(II) acetate (91.00 mg, 4.00 × 10⁻⁴ mol) in 2 mL of dichloromethane.[12]

-

Prepare a ligand solution by dissolving 1,10-phenanthroline (110.20 mg, 6.00 × 10⁻⁴ mol) in 2 mL of dichloromethane.[12]

-

Add the ligand solution dropwise to the catalyst solution and stir at room temperature for 30 minutes to generate the palladium catalyst in situ.[12]

-

-

Reaction Procedure:

-

Prepare a solution of the alcohol and ethyl vinyl ether in 5 mL of dichloromethane.[12]

-

Add this solution to the prepared catalytic solution.[12]

-

Stir the reaction mixture at room temperature for 24 hours.[12]

-

Monitor reaction conversion by ¹H NMR analysis of an aliquot.[12]

-

Purify the product using flash chromatography on silica gel neutralized with triethylamine.[13]

-

Figure 4: Experimental Workflow for Transetherification.

A summary of results for this type of reaction is presented in Table 3.

| Alcohol Substrate | Catalyst Loading (Pd(OAc)₂) | Conversion (%) | Isolated Yield (%) | Reference(s) |

| 2-(Hydroxymethyl) furan | 2% | 69 | 59 | [12] |

| 1,2,3-Trimethoxy-5-(hydroxymethyl) benzene | 2% | 82 | 75 | [12] |

| Tetraethylene glycol | 2% | 75 | 50 | [12] |

| Isosorbide | 2% | 50 | 42 | [12] |

Conclusion

This compound possesses a rich and versatile chemistry stemming from its two distinct functional groups. The vinyl ether group's susceptibility to cationic polymerization and acid-catalyzed hydrolysis, contrasted with the hydroxyl group's classic alcohol reactivity, allows for a high degree of synthetic control. By carefully selecting reaction conditions, catalysts, and reagents, researchers can selectively target one group over the other, enabling the use of this compound as a foundational building block for advanced polymers, drug intermediates, and high-performance materials.[1] This guide provides the foundational knowledge and practical protocols to leverage the unique reactivity of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 764-48-7 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. Cas 764-48-7,this compound | lookchem [lookchem.com]

- 5. Ethanol, 2-(vinyloxy)- [webbook.nist.gov]

- 6. Ethanol, 2-(vinyloxy)- [webbook.nist.gov]

- 7. This compound | 764-48-7 | Benchchem [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. Living carbocationic polymerization of a vinyl ether monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Alcohol Reactivity [www2.chemistry.msu.edu]

- 11. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04636K [pubs.rsc.org]

- 12. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 13. rsc.org [rsc.org]

Spectroscopic data (NMR, IR) for 2-(Vinyloxy)ethanol characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Vinyloxy)ethanol

This guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the characterization of this compound, a molecule of interest for researchers, scientists, and professionals in drug development and polymer science. The document details Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, presents methodologies for these key analytical techniques, and includes a visual workflow for the characterization process.

Spectroscopic Data

The structural elucidation of this compound is reliably achieved through a combination of NMR and IR spectroscopy. These techniques provide detailed information about the molecule's functional groups and the chemical environment of its atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR spectra offer distinct signals that correspond to the unique nuclei within the molecule.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals for its vinyl and ethoxy groups.[1] The vinyl protons typically appear as a complex multiplet pattern.[2] The hydroxyl proton signal is often broad and its chemical shift can be variable.[1][2]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |

| =CH-O | ~6.5[1] | dd | J_trans_ ≈ 14.3, J_cis_ ≈ 6.8[3] |

| =CH₂ (trans) | 4.0 - 6.5[2] | dd | J_trans_ ≈ 14.3, J_gem_ ≈ 1.7[3] |

| =CH₂ (cis) | 4.0 - 6.5[2] | dd | J_cis_ ≈ 6.8, J_gem_ ≈ 1.1[3] |

| -O-CH₂- | 3.6 – 4.2[1] | m | |

| -CH₂-OH | 3.6 – 4.2[1] | m | |

| -OH | Variable | br s |

Note: Coupling constants are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and serve as a reference.[3]

¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm |

| =CH-O | ~151.6[3][4] |

| =CH₂ | ~86.6[3][4] |

| -O-CH₂- | ~70.5 - 67.2[3][4] |

| -CH₂-OH | ~61.6[3][4] |

Note: Chemical shifts are based on the similar structure 2-(2-(vinyloxy)ethoxy)ethanol and serve as a reference.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by a prominent broad absorption band for the hydroxyl group and distinct bands for the vinyl ether functionality.[2]

Table 3: IR Spectroscopic Data for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3500 - 3200[2][5] | Strong, Broad |

| C-H stretch (vinyl) | ~3100 | Medium |

| C-H stretch (aliphatic) | ~2900 | Strong |

| C=C stretch | ~1620 | Medium |

| C-O stretch | 1260 - 1050[5] | Strong |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrumentation : The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.[4]

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the TMS signal.

IR Spectroscopy Protocol

-

Sample Preparation : The spectrum can be obtained from a neat liquid sample or a solution. For a solution, dissolve the compound in a suitable solvent like carbon tetrachloride (CCl₄) or carbon disulfide (CS₂).[6] The sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Acquisition :

-

Record a background spectrum of the empty sample compartment or the solvent.

-

Place the prepared sample in the spectrometer's sample holder.

-

Record the sample spectrum over the range of approximately 4000 to 600 cm⁻¹.

-

-

Data Processing : The final spectrum is obtained by ratioing the sample spectrum against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for spectroscopic characterization of this compound.

References

- 1. This compound | 764-48-7 | Benchchem [benchchem.com]

- 2. Buy this compound | 764-48-7 [smolecule.com]

- 3. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Ethanol, 2-(vinyloxy)- [webbook.nist.gov]

In-Depth Technical Guide: Solubility of 2-(Vinyloxy)ethanol in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(vinyloxy)ethanol, a versatile monomer and chemical intermediate. Understanding its solubility is critical for its application in polymer synthesis, coatings, adhesives, and as a reactive diluent in various formulations. This document presents quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key processes.

Core Concepts: Structure and Solubility of this compound

This compound (CAS No. 764-48-7), also known as ethylene glycol monovinyl ether, possesses a unique amphiphilic molecular structure. It contains a hydrophilic hydroxyl (-OH) group and a more hydrophobic vinyl ether (-O-CH=CH₂) group. This dual nature governs its solubility behavior in both aqueous and organic media, making it a valuable component in diverse chemical systems.

Quantitative Solubility Data

Precise quantitative data for the solubility of this compound in various solvents is not extensively documented in publicly available literature. However, based on its reported logarithmic partition coefficient and miscibility characteristics, the following data can be presented.

Table 1: Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (mol/L) | Solubility (g/L) | Observations |

| Water | 25 | ~0.63 | ~55.5 | Calculated from a reported log10ws of -0.20. |

Note: The solubility in water is an estimation derived from the logarithmic value and should be confirmed by experimental analysis for precise applications.

Table 2: Miscibility of this compound with Organic Solvents

| Solvent | Miscibility |

| Ethanol | Miscible[1] |

| Diethyl Ether | Soluble[2] |

| Benzene | Soluble[2] |

| Acetone | Miscible[1] |

| Ethyl Acetate | Miscible[1] |

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocols are recommended.

Determination of Water Solubility (Adapted from OECD Test Guideline 105)

The "Flask Method" is suitable for substances with a solubility of 10 mg/L or higher and is appropriate for this compound.

Principle: A saturated solution is prepared by stirring an excess amount of the test substance in water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath (e.g., 20 ± 0.5 °C and 30 ± 0.5 °C)

-

Stirring device (e.g., magnetic stirrer)

-

Glass flasks with stoppers

-

Centrifuge (optional, for phase separation)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID)

-

Filtration system (e.g., syringe filters with a pore size that does not adsorb the test substance)

Procedure:

-

Preliminary Test: To estimate the approximate solubility and equilibration time, add a known amount of this compound to a flask containing a known volume of water at the test temperature. Visually observe the dissolution.

-

Definitive Test: a. Add an excess amount of this compound (determined from the preliminary test) to flasks containing a known volume of purified water. b. Tightly stopper the flasks and place them in the constant temperature bath. c. Stir the contents of the flasks at a rate sufficient to create a vortex but not so vigorous as to cause emulsification. d. Continue stirring until equilibrium is reached (equilibration time determined from the preliminary test, typically 24-48 hours). e. After reaching equilibrium, stop stirring and allow the mixture to stand in the temperature bath for at least 24 hours to allow for phase separation.

-

Sample Analysis: a. Carefully withdraw a sample from the clear aqueous phase, ensuring no undissolved droplets are included. b. If necessary, centrifuge the sample to aid in phase separation. c. Filter the aqueous sample through a suitable filter. d. Analyze the concentration of this compound in the filtrate using a calibrated analytical method (e.g., GC-FID). e. Perform at least three independent determinations.

Determination of Miscibility with Organic Solvents

Principle: The miscibility of two liquids is determined by visually observing if they form a single homogeneous phase when mixed in all proportions.

Apparatus:

-

Graduated cylinders or volumetric pipettes

-

Test tubes or vials with stoppers

-

Vortex mixer or shaker

Procedure:

-

Prepare a series of mixtures of this compound and the organic solvent in different volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1) in separate test tubes.

-

Tightly stopper the test tubes and agitate them vigorously for a few minutes.

-

Allow the mixtures to stand and observe for any signs of phase separation (i.e., the formation of layers or turbidity).

-

If a single, clear, and homogeneous phase is observed in all proportions, the liquids are considered miscible.

-

If two distinct layers form or the mixture remains cloudy, the liquids are immiscible or partially miscible.

Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the vinylation of ethylene glycol with acetylene in the presence of a basic catalyst. This process is often referred to as Reppe vinylation.

Caption: Workflow for the synthesis of this compound.

Logical Workflow for Solubility Determination

The determination of solubility follows a logical progression from qualitative assessment to quantitative analysis.

Caption: Decision workflow for solubility and miscibility testing.

References

Physicochemical and Thermodynamic Properties of 2-(Vinyloxy)ethanol

An In-depth Technical Guide on the Thermodynamic Properties of 2-(Vinyloxy)ethanol

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound, also known as ethylene glycol monovinyl ether. The information is intended for researchers, scientists, and professionals in drug development and chemical engineering who require a detailed understanding of this compound's physical and energetic characteristics. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and provides visual representations of these experimental workflows.

This compound (CAS: 764-48-7, Formula: C₄H₈O₂) is a colorless liquid with a mild, ethereal odor.[1] Its unique molecular structure, which combines a vinyl ether group with a primary alcohol, dictates its thermodynamic behavior and physical properties.[2] This structure includes a polar hydroxyl group and a vinyloxy moiety, influencing its solubility and reactivity.[1][2] The compound is soluble in water, ethanol, and ether.[1][2]

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for handling, storage, and process design.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₄H₈O₂ | - | [3][4] |

| Molecular Weight | 88.11 | g/mol | [3] |

| Melting Point | < -100 | °C | [2] |

| Normal Boiling Point | 143 | °C | [5][6] |

| Density (at 25°C) | 0.982 | g/mL | [2][5] |

| Refractive Index (n₂₀/D) | 1.436 | - | [2][5] |

| Vapor Pressure (at 25°C) | 3.6 ± 0.5 | mmHg | [2] |

| pKa (Predicted) | 14.20 ± 0.10 | - | [1][2] |

Enthalpy and Phase Transition Data

The energy changes associated with phase transitions and formation are crucial for understanding the compound's stability and energy requirements in chemical reactions. The following data, largely derived from computational modeling using the Joback method, provides key insights.

| Property | Value | Unit | Source(s) |

| Enthalpy of Formation (gas phase, ΔfH°gas) | -284.91 | kJ/mol | [2][3] |

| Standard Gibbs Free Energy of Formation (gf) | -171.18 | kJ/mol | [3] |

| Enthalpy of Fusion (ΔfusH°) | 10.11 | kJ/mol | [2][3] |

| Enthalpy of Vaporization (ΔvapH°) | 42.92 | kJ/mol | [2][3] |

Temperature-Dependent Properties

The heat capacity and viscosity of this compound vary with temperature, which is a critical consideration for thermal process design and fluid dynamics modeling.

Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Heat Capacity (J/mol·K) | Source(s) |

| 402.20 | 140.18 | [2][3] |

| 429.82 | 146.43 | [3] |

| 457.45 | 152.48 | [3] |

| 485.07 | 158.34 | [3] |

| 512.70 | 164.01 | [3] |

| 540.32 | 169.50 | [3] |

| 567.94 | 174.80 | [2][3] |

Dynamic Viscosity (dvisc)

| Temperature (K) | Dynamic Viscosity (Pa·s) | Source(s) |

| 216.13 | 0.0525093 | [2][3] |

| 278.15 | 0.0041341 | [2][3] |

| 402.20 | 0.0002692 | [2][3] |

Critical Properties

Critical temperature and pressure define the point at which the liquid and gas phases of a substance become indistinguishable. These parameters were estimated using the Joback method.

| Property | Value | Unit | Source(s) |

| Critical Temperature (Tc) | 567.94 | K | [2][3] |

| Critical Pressure (Pc) | 4534.68 | kPa | [2][3] |

| Critical Volume (Vc) | 0.278 | m³/kmol | [3] |

Experimental Protocols

The determination of thermodynamic properties relies on precise and well-established experimental techniques. This section details the methodologies for measuring key parameters such as enthalpy changes and vapor pressure.

Calorimetry for Enthalpy Determination

Calorimetry is the science of measuring the heat absorbed or released during a chemical or physical process.[7][8] This technique is fundamental for determining enthalpy of formation, fusion, and vaporization.

Principle: A calorimeter is a device designed to measure the heat exchanged between a system (the substance under study) and its surroundings.[8] For an exothermic process, the heat released by the system is absorbed by the calorimeter, leading to a temperature increase. For an endothermic process, the system absorbs heat from the calorimeter, causing a temperature decrease.[8] The enthalpy change (ΔH) is calculated from the measured temperature change (ΔT), the mass of the substance, and the known heat capacity of the calorimeter.[8]

Experimental Workflow:

-

Calibration: The heat capacity of the calorimeter is determined by introducing a known amount of heat (e.g., via an electric heater) and measuring the resulting temperature change.

-

Sample Preparation: A precisely weighed sample of this compound is placed in the reaction vessel of the calorimeter.

-

Initiation of Process:

-

Enthalpy of Combustion: The sample is ignited in an oxygen-rich atmosphere inside a "bomb" calorimeter.

-

Enthalpy of Fusion/Vaporization: The sample is heated through its melting or boiling point, and the heat required for the phase transition is measured at a constant temperature.

-

-

Data Acquisition: The temperature of the calorimeter is monitored continuously throughout the experiment.

-

Calculation: The enthalpy change is calculated using the formula: q = C_cal * ΔT where q is the heat exchanged and C_cal is the heat capacity of the calorimeter. The molar enthalpy is then determined by dividing q by the number of moles of the sample.

Types of Calorimeters:

-

Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of molecular interactions in a single experiment.[9]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow associated with material transitions as a function of temperature.[7]

-

Bomb Calorimetry: Used to measure the heat of combustion.[7]

Experimental Workflow for Calorimetric Measurement

Vapor Pressure Measurement

Vapor pressure is a key indicator of a liquid's volatility and is measured as the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase in a closed system.[10]

Static Method:

-

Sample Degassing: The purified liquid sample is placed in a container (e.g., an isoteniscope), and any dissolved gases are removed by repeated freeze-pump-thaw cycles.[11][12]

-

Equilibration: The container is submerged in a liquid bath to maintain a precise and constant temperature.[12]

-

Pressure Measurement: The system is allowed to reach equilibrium, and the pressure of the vapor phase is measured using a pressure sensor.[11] This process is repeated at various temperatures to establish the vapor pressure curve.

Dynamic Method (Ebulliometry):

-

Apparatus: An ebulliometer (such as a Scott ebulliometer) is used.[13]

-

Procedure: The boiling temperature of the liquid is measured at a controlled, sub-atmospheric pressure.[13]

-

Data Collection: By systematically varying the pressure and measuring the corresponding boiling points, a relationship between temperature and vapor pressure is established.[13] This method is effective for pressures ranging from approximately 1 mbar to 1 bar.[13]

Knudsen Effusion Method: This technique is suitable for measuring the very low vapor pressures of solids and liquids.[10][12]

-

Setup: A sample is placed in a high-vacuum chamber in a Knudsen cell, which has a small orifice.

-

Measurement: The rate at which the substance effuses (escapes) through the orifice is measured.

-

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance.[10]

General Workflow for Vapor Pressure Measurement (Static Method)

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound | 764-48-7 [smolecule.com]

- 3. chemeo.com [chemeo.com]

- 4. Ethanol, 2-(vinyloxy)- [webbook.nist.gov]

- 5. This compound | 764-48-7 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Calorimetry | Chemistry for Majors [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 11. calnesis.com [calnesis.com]

- 12. Vapor pressure - Wikipedia [en.wikipedia.org]

- 13. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

Hydrolytic Stability of 2-(Vinyloxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-(vinyloxy)ethanol across a range of pH conditions. The stability of this compound is of critical importance in various applications, including its use as a chemical intermediate and in polymer production, where aqueous environments are often encountered.[1][2] This document outlines the kinetics and mechanisms of its degradation, presents quantitative data, details experimental protocols for stability testing, and provides visual representations of the underlying chemical processes.

Executive Summary

The hydrolytic stability of this compound is highly dependent on pH. It is characterized by rapid degradation under acidic conditions, with significantly greater stability in neutral and alkaline environments.[3] The primary mechanism of hydrolysis, particularly in acidic media, involves the protonation of the vinyl group, which is the rate-determining step, followed by hydration and decomposition into acetaldehyde and ethylene glycol.[1][3][4] This guide synthesizes available data to provide a detailed understanding of these pH-dependent degradation pathways.

Quantitative Data on Hydrolytic Stability

The rate of hydrolysis of this compound varies dramatically with changes in pH. The following table summarizes the key quantitative data available from scientific literature.

| pH | Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life (t½) | Conditions |

| 1.0 | 2.97 × 10⁻² | ~0.4 hours | Typical environmental conditions |

| 7.0 | 8.0 × 10⁻⁶ | ~1,436 hours | Typical environmental conditions |

| Alkaline | Not specified, but significantly slower than acidic and neutral conditions | Not specified | - |

Data compiled from Smolecule[3].

Under strongly acidic conditions (pH 1-3), the hydrolysis is predominantly driven by specific hydronium ion catalysis.[3] In the intermediate pH range of 3 to 5, general acid catalysis by various protonated species becomes a significant contributor to the degradation rate.[3]

Mechanism of Hydrolysis

The hydrolysis of this compound follows the established mechanism for vinyl ether hydrolysis, which is catalyzed by acid.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds through a three-step mechanism:

-

Protonation : The reaction is initiated by the protonation of the β-carbon of the vinyl ether double bond by a hydronium ion (H₃O⁺). This is the rate-determining step of the overall reaction.[1][3][4]

-

Hydration : The resulting carbocation intermediate is then rapidly attacked by a water molecule.[1]

-

Decomposition : The subsequent hemiacetal intermediate is unstable and quickly decomposes to yield the final products: acetaldehyde and ethylene glycol.[1][3]

The reaction kinetics are first-order with respect to both this compound and the hydronium ion concentration.[3]

Base-Catalyzed Hydrolysis

While less favorable and significantly slower, hydrolysis can also proceed under basic conditions. The proposed mechanism involves the nucleophilic attack of a hydroxide ion on the vinyl group, ultimately leading to the same degradation products of ethylene glycol and acetaldehyde.[1]

Experimental Protocols

The following section outlines a general methodology for determining the hydrolytic stability of this compound at different pH values.

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions (pH 3, 7, and 11 are recommended for screening)[5]

-

Reagent grade water (sterile and pure)[5]

-

Acetonitrile or ethanol (as a cosolvent if needed)

-

Constant temperature bath or incubator

-

Sealed ampoules or stoppered volumetric flasks

-

Analytical instrumentation (e.g., HPLC, GC-MS)

Sample Preparation and Incubation

-

Prepare Buffer Solutions : Prepare buffer solutions at the desired pH values (e.g., pH 3, 7, and 11) using standard laboratory procedures.[5]

-

Prepare Reaction Mixtures : Prepare solutions of this compound in each buffer. The final concentration should be less than half of its water solubility and not exceed 10⁻³ M.[5] If a cosolvent is necessary due to solubility limitations, acetonitrile (for temperatures up to 80°C) or 1% ethanol in water can be used.[5]

-

Incubation : Dispense the reaction mixtures into sealed ampoules or stoppered flasks and place them in a constant temperature bath, typically at 25 ± 1°C, and protected from light.[5]

Sampling and Analysis

-

Sampling : At predetermined time intervals (e.g., t=0, 44, and 88 hours for initial screening), withdraw samples from the incubating solutions.[5]

-

Analysis : Analyze the concentration of this compound and its degradation products (acetaldehyde and ethylene glycol) in the samples. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical techniques.[6]

Data Analysis

-

Kinetics : Determine the rate of disappearance of this compound at each pH. The hydrolysis of vinyl ethers typically follows first-order kinetics.

-

Rate Constants and Half-life : Calculate the first-order rate constant (k) from the slope of a plot of the natural logarithm of the concentration versus time. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Conclusion

The hydrolytic stability of this compound is a critical parameter that is profoundly influenced by pH. Its rapid degradation in acidic environments and relative stability under neutral and alkaline conditions are key considerations for its handling, storage, and application in aqueous systems. The well-defined acid-catalyzed hydrolysis mechanism, proceeding through a rate-determining protonation step, provides a solid basis for predicting its behavior and designing strategies to mitigate unwanted degradation. The experimental protocols outlined in this guide offer a framework for researchers and professionals to conduct their own stability assessments, ensuring the effective and safe use of this versatile chemical compound.

References

Commercial availability and suppliers of 2-(Vinyloxy)ethanol

An In-depth Technical Guide to 2-(Vinyloxy)ethanol: Commercial Availability, Suppliers, and Experimental Applications

Introduction

This compound, also known as ethylene glycol monovinyl ether (EGVE), is a versatile organic compound with the chemical formula C4H8O2.[1][2][3] Its unique molecular structure, featuring both a reactive vinyl group and a primary hydroxyl group, makes it a valuable intermediate in a wide range of chemical syntheses and a key monomer in polymer science.[4][5] This guide provides a comprehensive overview of its commercial availability, key suppliers, technical data, and detailed experimental protocols for its application in research and development.

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. It is typically offered in various grades, purities, and quantities to suit different applications, from research and development to industrial production.

The following table summarizes a selection of commercial suppliers for this compound. Please note that availability and product specifications may vary by region and are subject to change.

| Supplier Name | Purity/Grade | Available Quantities | Notes |

| Sigma-Aldrich (Aldrich) | 97% | 10 mL, 50 mL, 500 mL | - |

| CheMondis Suppliers | Technical, Pharma | 0.1 kg - 100,000 kg | Platform with multiple suppliers like Getchem Co.,ltd, IntraChem Limited, Aschem GmbH, VladaChem GmbH, and Traditem GmbH.[6] |

| CymitQuimica | 97% | 5g, 10g, 25g, 100g, 500g | Intended for laboratory use.[7] |

| Suzhou Senfeida Chemical Co., Ltd | Not specified | Bulk quantities | Manufacturer based in China.[1] |

| ChemicalBook Suppliers | 99% | Per KG, Per Assay | Lists multiple suppliers, including Sichuan Zhuoyu Yantang Technology Co., Ltd. and Shaanxi Dideu Medichem Co. Ltd.[8] |

| Protheragen | Not specified | Inquiry-based | Supplier of pharmaceutical ingredients and specialty chemicals.[9] |

| BuyersGuideChem Suppliers | Not specified | Inquiry-based | Lists suppliers such as Zouping Mingxing Chemical Co., Ltd. and Shandong Lanhai Industry Co.,Ltd.[10] |

Technical Data Summary

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing experiments, understanding its reactivity, and ensuring safe handling.

| Property | Value |

| CAS Number | 764-48-7[1][4][8][10][11] |

| Molecular Formula | C4H8O2[1][3][4] |

| Molecular Weight | 88.11 g/mol [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid[1][12] |

| Boiling Point | 141.6 - 143 °C (lit.)[1][11] |

| Density | 0.982 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index | n20/D 1.436 (lit.)[1] |

| Flash Point | 120 °F (48.9 °C)[1][2] |

| Solubility | Soluble in water, ethanol, and ether.[11][12] |

| pKa | 14.20 ± 0.10 (Predicted)[1][12] |

| LogP | -0.27[11] |

Core Applications

The dual functionality of this compound is central to its wide range of applications.[4]

-

Polymer Science : It serves as a crucial monomer for producing a variety of polymers.[4][5] The electron-rich vinyl group is susceptible to polymerization, particularly cationic polymerization, which allows for the synthesis of polymers with tailored structures, such as poly(ethylene glycol vinyl ether), and the creation of block copolymers.[4][11] These polymers are valuable in coatings, adhesives, and sealants.[11]

-

Organic Synthesis : It is a key intermediate in the synthesis of more complex molecules.[4][5][11]

-

Coatings and Adhesives : It is used in the coatings industry as a reactive diluent to reduce viscosity and improve flow properties.[12] In adhesives, it can act as a crosslinking agent, promoting the formation of strong bonds.[12]

-

Bio-based Polymer Development : It is used in the synthesis of bio-based polymers. For instance, it can be transesterified with plant oils like soybean oil to create novel vinyl ether monomers, which can then be polymerized.[4][13]

Experimental Protocols

Synthesis of this compound via Vinylation of Ethylene Glycol

This protocol describes a common industrial method for synthesizing this compound.

Principle : The direct reaction of ethylene glycol with acetylene in the presence of a strong base catalyst. This process is also known as vinylation.[4]

Methodology :

-

A potassium hydroxide (KOH) catalyst is dissolved in ethylene glycol in a high-pressure reactor.[4]

-

The reactor is sealed and heated to approximately 180°C.[4]

-

Acetylene gas is introduced into the reactor under pressure.

-

The reaction mixture is maintained at temperature and pressure until the consumption of acetylene ceases.

-

After cooling and depressurization, the reaction mixture is neutralized.

-

The crude product is then purified by fractional distillation to yield high-purity this compound.[4]

Note: This reaction is hazardous and requires specialized equipment to handle high pressures and flammable acetylene gas.

Synthesis of a Bio-based Monomer: 2-(vinyloxy)ethyl soyate (2-VOES)

This protocol outlines the creation of a novel vinyl ether monomer from a renewable resource.

Principle : A base-catalyzed transesterification reaction between soybean oil and this compound.[4][13] This process is analogous to biodiesel production.[4]

Methodology :

-

Soybean oil and an excess of this compound are charged into a reaction vessel equipped with a stirrer and a heating mantle.

-

A basic catalyst, such as sodium methoxide or potassium hydroxide, is added to the mixture.

-

The mixture is heated (e.g., to 65°C) and stirred vigorously to ensure proper mixing.

-

The reaction is monitored for the formation of the 2-(vinyloxy)ethyl soyate monomer and glycerol byproduct.

-

Upon completion, the glycerol layer is separated by gravity.

-

The upper monomer layer is washed with water to remove any remaining catalyst and glycerol.

-

The purified 2-VOES monomer is then dried and can be used for subsequent polymerization reactions.[13]

Cationic Polymerization of this compound Derivatives

This protocol describes a general procedure for the living cationic polymerization of a vinyl ether monomer, such as 2-VOES.

Principle : Living cationic polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[13]

Methodology :

-

The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry solvent, such as toluene or dichloromethane.

-

The purified vinyl ether monomer (e.g., 2-VOES) is dissolved in the solvent and cooled to a specific temperature (e.g., 0°C).

-

An initiating system, typically a combination of a weak Lewis acid (e.g., ZnCl2) and an initiator with a labile proton (e.g., a proton source), is added to start the polymerization.

-

The reaction proceeds via the cationic polymerization of the vinyl ether group.[13]

-

The reaction is monitored over time, with samples taken to analyze monomer conversion and the evolution of molecular weight (e.g., by NMR spectroscopy and GPC).

-

The polymerization is terminated by adding a quenching agent, such as methanol or ammonia in methanol.

-

The resulting polymer is then precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

Mandatory Visualizations

Caption: Supply chain and application flow for this compound.

Caption: Experimental workflow for living cationic polymerization.

References

- 1. sfdchem.com [sfdchem.com]

- 2. Cas 764-48-7,this compound | lookchem [lookchem.com]

- 3. talentchemicals.com [talentchemicals.com]

- 4. This compound | 764-48-7 | Benchchem [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CheMondis Marketplace [chemondis.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. This compound | 764-48-7 [chemicalbook.com]

- 9. This compound - Protheragen [protheragen.ai]

- 10. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 11. Buy this compound | 764-48-7 [smolecule.com]

- 12. Page loading... [guidechem.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Living Carbocationic Polymerization of 2-(Vinyloxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the living carbocationic polymerization of 2-(vinyloxy)ethanol, a versatile monomer for the synthesis of well-defined functional polymers. The ability to control the polymerization of this monomer opens avenues for the creation of advanced polymer architectures, such as block copolymers and star polymers, with potential applications in drug delivery, biomaterials, and specialty coatings.

Introduction

Living carbocationic polymerization is a powerful technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (MWD), denoted by the polydispersity index (PDI). For vinyl ethers like this compound, this is typically achieved by stabilizing the propagating carbocationic species to prevent termination and chain transfer reactions. The hydroxyl group of this compound offers a valuable functionality for post-polymerization modification, making it an attractive monomer for creating tailored polymeric materials.

The key to a successful living carbocationic polymerization of vinyl ethers lies in the careful selection of the initiating system, solvent, and reaction temperature. Common initiating systems consist of a cationogen (a source of initiating cations) and a Lewis acid co-initiator. The presence of a Lewis base can further help to stabilize the propagating species.

Experimental Protocols

The following protocols are based on established methods for the living carbocationic polymerization of functionalized vinyl ethers. Specifically, a system employing a difunctional cationogen and an organoaluminum co-initiator has been shown to be effective for a derivative of this compound and is adapted here.

Materials

-

Monomer: this compound (purified by distillation under reduced pressure)

-

Initiator (Cationogen): A suitable difunctional cationogen, for example, the adduct of 1,4-butanediol divinyl ether and acetic acid.

-

Co-initiator: Ethylaluminum sesquichloride (Et₃Al₂Cl₃) or other suitable Lewis acid.

-

Solvent: Toluene (anhydrous)

-

Quenching Agent: Pre-chilled methanol

-

Inert Gas: Argon or Nitrogen

Polymerization Procedure

-

Reactor Setup: A clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet is used as the reactor. The system is flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via a cannula. The desired amount of purified this compound is then added to the solvent. The solution is cooled to the desired reaction temperature (e.g., 0 °C) in an ice-water bath.

-

Initiation: The difunctional cationogen is added to the stirred monomer solution.

-

Co-initiation: The polymerization is initiated by the slow, dropwise addition of the ethylaluminum sesquichloride solution in toluene to the reactor. The reaction mixture is stirred vigorously.

-

Monitoring the Reaction: Aliquots of the reaction mixture can be withdrawn at different time intervals using a syringe and quenched with chilled methanol to monitor monomer conversion and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

-

Termination: Once the desired monomer conversion is reached, the polymerization is terminated by adding an excess of pre-chilled methanol to the reactor.

-

Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or a mixture of hexane and diethyl ether). The precipitated polymer is then collected by filtration or decantation, redissolved in a suitable solvent (e.g., dichloromethane), and reprecipitated. This process is repeated to remove any unreacted monomer and initiator residues.

-

Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.

Data Presentation

The following table summarizes typical experimental conditions and expected results for the living carbocationic polymerization of a vinyl ether closely related to this compound, providing a starting point for optimization.

| Parameter | Value | Reference |

| Monomer | 2-(Vinyloxy)ethyl soyate | [1][2] |

| Monomer Concentration ([M]₀) | 0.65 M | [2] |

| Initiator (Cationogen) | Difunctional Cationogen | [1][2] |

| Cationogen Concentration ([I]₀) | 1.63 mM - 16.25 mM | [2] |

| Co-initiator | Ethylaluminum sesquichloride (Et₃Al₂Cl₃) | [1][2] |

| Co-initiator Concentration | 33 mM | [2] |

| Solvent | Toluene | [1][2] |

| Temperature | 0 °C | [1][2] |

| Polydispersity Index (PDI) | < 1.2 | [1] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the living carbocationic polymerization of this compound.

Key Components and their Relationship

Caption: Logical relationship of key components in the living carbocationic polymerization.

References

Application Notes and Protocols for Transetherification Reactions Using 2-(Vinyloxy)ethanol

Introduction

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether (CAS: 764-48-7, Formula: C₄H₈O₂), is a versatile organic compound valued for its unique bifunctional structure.[1][2] It contains both a reactive vinyl group and a primary hydroxyl group, making it a crucial building block in polymer science and organic synthesis.[2][3][4] The vinyl group is susceptible to cationic polymerization, enabling the creation of polymers with tailored structures, while the hydroxyl group allows for further chemical modifications.[4] Transetherification, the transfer of a vinyl group from a vinyl ether to an alcohol, is a key reaction for synthesizing new vinyl ethers and functionalized polymers.[3] These application notes provide detailed protocols for palladium-catalyzed and base-catalyzed reactions involving this compound and related compounds.

Application Note 1: Palladium-Catalyzed Transetherification for the Synthesis of Functionalized Vinyl Ethers

Palladium complexes are highly effective catalysts for the transetherification of alcohols with vinyl ethers, allowing for the synthesis of functionalized vinyl ethers in a single step with high conversion rates.[3][5] This method avoids the use of more toxic mercury-based catalysts.[3] The reaction is typically performed at room temperature using palladium(II) acetate in combination with a ligand like 1,10-phenanthroline.[3][5][6]

Quantitative Data: Palladium-Catalyzed Transetherification

The following table summarizes the results for the synthesis of various functionalized vinyl ethers via palladium-catalyzed transetherification with ethyl vinyl ether (EVE), demonstrating the efficacy of this method.[5][6]

| Entry | Alcohol Reactant | Catalyst Loading (% mol) | EVE/Alcohol Molar Ratio | Solvent | Conversion (%) | Yield (%) | Reference |

| 1 | 2-(Hydroxymethyl) furan | 2% Pd(OAc)₂ | 12:1 | Dichloromethane | 69 | 59 | [6] |

| 2 | 1,2,3-Trimethoxy-5-(hydroxymethyl)benzene | 2% Pd(OAc)₂ | 12:1 | Dichloromethane | 82 | 75 | [6] |

| 3 | Tetraethylene glycol | 2% Pd(OAc)₂ | 12:1 | Dichloromethane | 75 | 50 | [5][6] |

| 4 | Dianhydro-D-glucitol | 2% Pd(OAc)₂ | 12:1 | THF | 50 | 42 | [6] |

Reaction Conditions: 20 °C, 24 h, with 1,10-phenanthroline (1.5 eq. to Pd) as ligand.[6]

Experimental Protocol: Synthesis of 2-(2-(vinyloxy)ethoxy)ethanol

This protocol is adapted from the synthesis of functionalized vinyl ethers by Fayad et al.[5][6] It details the transetherification of tetraethylene glycol, an analogue of this compound, showcasing a representative procedure.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-phenanthroline

-

Tetraethylene glycol

-

Ethyl vinyl ether (EVE)

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction

Procedure:

-

Catalyst Preparation:

-

In a round-bottom flask, dissolve palladium(II) acetate (44.90 mg, 0.20 mmol) in 2 mL of dichloromethane.[5]

-

In a separate vial, dissolve 1,10-phenanthroline (54.06 mg, 0.30 mmol) in 2 mL of dichloromethane.[5]

-

Add the 1,10-phenanthroline solution dropwise to the palladium(II) acetate solution.[5][6]

-

Stir the resulting mixture at room temperature for 30 minutes to generate the palladium catalyst in situ.[5][6]

-

-

Transetherification Reaction:

-

Work-up and Purification:

-

Monitor the reaction conversion by taking a small aliquot for ¹H NMR analysis.[5] A conversion of 75% is expected.[5][6]

-

Upon completion, add 50 mL of distilled water to the reaction mixture.[5]

-

Extract the aqueous solution with dichloromethane (2 x 50 mL).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product, 2-(2-(vinyloxy)ethoxy)ethanol.[5]

-

Application Note 2: Base-Catalyzed Vinylation of Glycols

The synthesis of this compound itself is often achieved through the vinylation of ethylene glycol with acetylene, a reaction pioneered by Walter Reppe.[3] This process typically employs a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), as a catalyst and is conducted at elevated temperatures.[3][4]

Quantitative Data: Base-Catalyzed Vinylation of Ethylene Glycol

The following data, derived from process reports, compares two catalytic systems for the synthesis of this compound.[4]

| Parameter | Report 1 | Report 2 |

| Catalyst | Potassium Hydroxide (KOH) | Sodium Hydroxide (NaOH) |

| Catalyst Loading | 28g in 2000g ethylene glycol | 122g in 2000g ethylene glycol |

| Temperature | 180°C | 170°C |

| Pressure | 0 MPaG | 0.02 MPaG |

| Acetylene Flow Rate | 240 L/h | 300 L/h |

| Product Purity (after distillation) | 99.7% | 99.1% |

| Key Byproduct | None (Ethylene glycol divinyl ether) | 2-methyl-1,3-dioxolane (0.75%) |

General Protocol: Synthesis of this compound from Ethylene Glycol

This protocol provides a generalized procedure based on reported industrial methods for the base-catalyzed vinylation of ethylene glycol.[4]

Materials:

-

Ethylene glycol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Acetylene gas

-

Nitrogen gas

-

High-pressure reactor equipped with a gas inlet, preheater, and condenser

Procedure:

-

Reactor Setup:

-

Reaction Execution:

-

Heat the reactor while purging with nitrogen gas to create an inert atmosphere.[4]

-

Replace the nitrogen with acetylene gas.[4]

-

Increase the temperature to the target range (170-180°C) and pressure (0-0.02 MPaG).[4]

-

Control the flow of acetylene gas (e.g., 240-300 L/h) to initiate the reaction.[4]

-

Continuously add preheated ethylene glycol to the reactor to maintain a constant liquid level as the product is formed.[4]

-

-

Product Collection:

Applications in Drug Development and Polymer Science

The dual reactivity of this compound makes it a valuable intermediate in various fields.

-

Drug Development: It serves as a precursor in the synthesis of complex pharmaceutical intermediates. For example, it is used in the preparation of an intermediate for Velpatasvir, a drug used to treat Hepatitis C.[4]

-

Polymer Science: As a monomer, it is used to produce a variety of polymers and copolymers.[2][3] Its homopolymers and copolymers are utilized in adhesives, coatings, and elastomers due to their excellent adhesion and miscibility properties.[4][7]

-

Bio-based Materials: this compound can be used in base-catalyzed transesterification with plant oils, such as soybean oil, to create novel bio-based vinyl ether monomers for sustainable polymer development.[3]

References

- 1. Buy this compound | 764-48-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 764-48-7 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols: 2-(Vinyloxy)ethanol as a Reactive Diluent in Coatings and Adhesives

For Researchers, Scientists, and Drug Development Professionals

Introduction